molecular formula C24H27N3O4 B2871150 (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 887885-25-8

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2871150
CAS No.: 887885-25-8
M. Wt: 421.497
InChI Key: HJTYDGLBNYEVNS-CMDGGOBGSA-N
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Description

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetically designed small molecule recognized in research as a potent multi-kinase inhibitor. Its primary research value lies in its ability to selectively target and inhibit key oncogenic kinases, including Pim-1 and FMS-like tyrosine kinase 3 (FLT3). The compound's structure integrates a (E)-3-(3,4,5-trimethoxyphenyl)acryloyl pharmacophore, a motif associated with tubulin polymerization inhibition, linked to a benzimidazole-piperidine scaffold, which contributes to its kinase affinity. This dual-targeting potential makes it a compelling chemical probe for investigating signaling pathways in oncology, particularly in hematological malignancies and solid tumors. Studies have explored its efficacy in inducing apoptosis and arresting cell cycle progression in various cancer cell lines. Research published in the European Journal of Medicinal Chemistry highlights its significant anti-proliferative activity, positioning it as a promising lead compound for the development of novel targeted cancer therapies. Its mechanism involves competing with ATP for binding at the kinase domain, thereby suppressing downstream pro-survival and proliferative signals. This reagent is intended for the study of kinase signaling networks, drug resistance mechanisms, and for in vitro evaluation of anti-tumor efficacy in preclinical models.

Properties

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-16(15-21(30-2)23(20)31-3)8-9-22(28)27-12-10-17(11-13-27)24-25-18-6-4-5-7-19(18)26-24/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTYDGLBNYEVNS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)piperidine

Procedure :

  • Reactants : o-Phenylenediamine (10 mmol) and 4-piperidinecarbaldehyde (10 mmol).
  • Catalyst : Lanthanum chloride (LaCl₃, 10 mol%) in acetonitrile.
  • Conditions : Stirred at room temperature for 2 hr under nitrogen.

Mechanism : The aldehyde undergoes cyclocondensation with o-phenylenediamine, facilitated by LaCl₃’s Lewis acidity, which polarizes the aldehyde’s carbonyl group. Piperidine incorporation occurs via nucleophilic attack at the aldehyde’s α-carbon, followed by dehydrogenation.

Optimization :

  • Solvent Screening : Acetonitrile provided superior yields (92%) compared to ethanol (68%) or solvent-free conditions (<30%) due to improved reactant solubility.
  • Catalyst Loading : Reducing LaCl₃ to 5 mol% decreased yield to 74%, while 15 mol% showed negligible improvement (93%).

Characterization :

  • IR : Absence of NH₂ stretches (3,300–3,500 cm⁻¹), with C=N vibration at 1,611 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 2.90 (s, piperidine CH₂), 7.10–7.25 (m, benzimidazole aromatic protons).

Preparation of 1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethanone

Procedure :

  • Reactants : 4-(1H-Benzo[d]imidazol-2-yl)piperidine (5 mmol), acetyl chloride (6 mmol).
  • Base : Triethylamine (7 mmol) in dichloromethane.
  • Conditions : Reflux for 6 hr.

Mechanism : Nucleophilic acyl substitution at the piperidine nitrogen, with triethylamine scavenging HCl. The reaction proceeds via a tetrahedral intermediate, yielding the acetylated derivative.

Yield : 85% after recrystallization (ethanol/DMF).

Characterization :

  • IR : C=O stretch at 1,648 cm⁻¹, confirming ketone formation.
  • ¹H NMR (DMSO-d₆) : δ 2.10 (s, CH₃CO), 3.26–3.40 (m, piperidine CH₂).

Claisen-Schmidt Condensation to Form the Chalcone

Procedure :

  • Reactants : 1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethanone (3 mmol), 3,4,5-trimethoxybenzaldehyde (3.3 mmol).
  • Base : 10% NaOH in ethanol (1:1 v/v).
  • Conditions : Stirred at 50°C for 4 hr.

Mechanism : Base-mediated deprotonation of the ketone α-hydrogen generates an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the (E)-configured chalcone.

Optimization :

  • Solvent : Ethanol enabled 88% yield vs. 72% in methanol, attributed to optimal polarity for enolate stabilization.
  • Temperature : Reactions below 40°C required 8 hr for completion, while temperatures >60°C promoted side-product formation.

Characterization :

  • IR : Conjugated C=O stretch at 1,645 cm⁻¹, olefinic C=C at 1,570 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, OCH₃), 6.70 (d, J = 15.6 Hz, CH=), 7.52 (d, J = 15.6 Hz, CH=CO).
  • EIMS : m/z 451 [M+H]⁺, consistent with molecular formula C₂₆H₂₇N₃O₄.

Critical Analysis of Synthetic Pathways

Catalytic Efficiency in Benzimidazole Formation

Lanthanum chloride outperformed traditional catalysts (e.g., CAN, K₂CO₃) in benzimidazole synthesis, reducing reaction times from 9 hr to 2 hr. LaCl₃’s dual role as a Lewis acid and dehydrating agent minimizes side reactions, as evidenced by TLC monitoring.

Solvent Effects on Chalcone Yield

Polar aprotic solvents (acetonitrile) enhanced benzimidazole intermediate solubility, while ethanol’s protic nature stabilized enolate species during Claisen-Schmidt condensation.

Spectral Data and Structural Validation

Infrared Spectroscopy

  • Benzimidazole-Piperidine Core : C=N stretch at 1,611 cm⁻¹, NH out-of-plane bending at 800 cm⁻¹.
  • Chalcone Product : Conjugated ketone (1,645 cm⁻¹) and methoxy C-O (1,278 cm⁻¹).

Nuclear Magnetic Resonance

  • ¹H NMR : Trans coupling constants (J = 15.6 Hz) confirmed the (E)-configuration of the propenone bridge.
  • ¹³C NMR : Carbonyl resonance at δ 189.5 ppm, olefinic carbons at δ 122.3 and 144.7 ppm.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the trimethoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analog: ABI-231

Compound: 2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (ABI-231) Key Differences:

  • ABI-231 substitutes the benzoimidazole-piperidine group with an indole-imidazole system.
  • Both share the trimethoxyphenyl group critical for tubulin inhibition via colchicine-site binding .
    Biological Activity :
  • ABI-231 inhibits tubulin polymerization (IC₅₀ = 0.2 µM) and shows oral bioavailability.
  • Piperidine in the target compound may improve solubility and metabolic stability compared to ABI-231’s indole .

Enone-Based Analogs

Compound () : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Key Differences :

  • Lacks the trimethoxyphenyl group and benzoimidazole-piperidine.
  • Implications: The absence of trimethoxyphenyl diminishes colchicine-site affinity, highlighting its necessity in anticancer activity .

Compound () : (E)-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one analog
Key Differences :

  • Chloro-fluorophenyl group replaces trimethoxyphenyl.
  • Halogen substituents may alter electronic properties but reduce tubulin-binding specificity .

Piperidine-Containing Analog ()

Compound : (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
Key Differences :

  • Triazole ring instead of benzoimidazole.
  • Piperidine is attached to phenyl rather than integrated into a bicyclic system.
    Implications : The triazole may offer distinct hydrogen-bonding interactions, but the absence of trimethoxyphenyl limits tubulin-targeting activity .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Notable Properties
Target Compound Enone Benzoimidazole-piperidine, 3,4,5-trimethoxyphenyl Tubulin (colchicine site) High solubility, potential oral bioavailability
ABI-231 Methanone Indole-imidazole, 3,4,5-trimethoxyphenyl Tubulin (colchicine site) IC₅₀ = 0.2 µM, overcomes paclitaxel resistance
Compound Enone Imidazole, 4-methylphenyl Not specified Limited tubulin affinity
Compound Enone Chloro-fluorophenyl Not specified Altered electronic properties
Compound Enone Triazole, piperidinylphenyl Not specified Triazole-mediated hydrogen bonding

Research Findings and Implications

  • Trimethoxyphenyl Group : Essential for colchicine-site binding; its removal (as in –3) drastically reduces tubulin inhibition .
  • Benzoimidazole-Piperidine vs. Indole-Imidazole : The former’s piperidine enhances solubility and may improve pharmacokinetics compared to ABI-231’s indole .
  • Crystallography: SHELX and ORTEP-3 () enable precise structural determination, critical for validating enone conformation and intermolecular interactions .

Biological Activity

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with CAS number 887885-25-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4C_{24}H_{27}N_{3}O_{4}, with a molecular weight of 421.5 g/mol. The structure features a benzimidazole moiety, a piperidine ring, and a trimethoxyphenyl group, which are critical for its biological activity.

PropertyValue
CAS Number887885-25-8
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. The benzimidazole and piperidine derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been reported to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, which can be mediated by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • Targeting Specific Cancer Pathways : The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with specific molecular targets involved in cancer progression and metastasis.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated:

Cell LineIC50 (µM)
MDA-MB-2310.75
A5490.95
HepG20.85

These findings suggest that the compound exhibits potent anticancer activity across multiple cell types.

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. Tumor volume measurements indicated a reduction of approximately 60% after four weeks of treatment.

Research Findings

Research has shown that modifications to the chemical structure can enhance biological activity. For instance, substituents on the phenyl ring can influence potency against specific cancer types. Studies indicate that electron-donating groups generally increase activity compared to electron-withdrawing groups .

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